3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
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Overview
Description
3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.
Quinazoline Formation: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Methoxyphenoxy Methylation: The final step involves the methylation of the phenoxy group with methoxy groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties are known to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[4,3-b]quinazolin-9(3H)-one
- 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[3,4-b]quinazolin-9(3H)-one
Uniqueness
The unique structure of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one, particularly the position of the triazole ring fusion, distinguishes it from similar compounds. This structural difference can lead to variations in biological activity and specificity, making it a valuable compound for targeted research and development.
Biological Activity
3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate precursors containing quinazoline and triazole moieties. The structural formula can be represented as follows:
This compound features a triazole ring fused with a quinazoline structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study evaluated various synthesized triazoloquinazolines against four cancer cell lines: hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). The results showed moderate cytotoxic activity with IC50 values indicating the effectiveness of these compounds in inhibiting cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 17.35 |
HePG-2 | 29.47 | |
MCF-7 | 39.41 |
The anticancer mechanism of this compound is believed to involve several pathways:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
- EGFR Inhibition : Some derivatives have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
- Topoisomerase II Inhibition : Compounds in this class may also act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division .
Additional Biological Activities
Apart from anticancer effects, compounds related to this compound have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Certain quinazoline derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives that included triazole moieties. These compounds were tested against multiple cancer cell lines and exhibited varying degrees of cytotoxicity. The study highlighted the potential for developing new anticancer agents based on structural modifications of existing triazoloquinazolines .
Properties
IUPAC Name |
3-amino-2-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-11-6-8-12(9-7-11)25-10-15-20-22-16(23)13-4-2-3-5-14(13)19-17(22)21(15)18/h2-9H,10,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZRBDMNGHRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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